Avanafil
Overview
Description
Avanafil is a selective phosphodiesterase type 5 inhibitor used primarily for the treatment of erectile dysfunction. It was approved by the United States Food and Drug Administration on April 27, 2012, and by the European Medicines Agency on June 21, 2013 . This compound is known for its rapid onset of action, allowing for sexual activity within approximately 15 minutes of administration .
Scientific Research Applications
Avanafil is extensively used in scientific research, particularly in the fields of:
Mechanism of Action
Target of Action
Avanafil primarily targets phosphodiesterase-5 (PDE5) , an enzyme found in various body tissues, most notably in the corpus cavernosum of the penis . PDE5 is responsible for the degradation of cyclic guanosine monophosphate (cGMP), a molecule that plays a crucial role in erectile function .
Mode of Action
This compound works by inhibiting PDE5, thereby preventing the degradation of cGMP . During sexual arousal, nitric oxide is released locally, stimulating the enzyme guanylate cyclase to produce cGMP . The increased levels of cGMP cause vasodilation, resulting in increased blood flow to the penis . This process facilitates an erection in response to sexual stimulation .
Biochemical Pathways
The primary biochemical pathway involved in the action of this compound is the nitric oxide-cGMP pathway . Nitric oxide released during sexual arousal stimulates the production of cGMP. The increased cGMP levels cause smooth muscle relaxation and vasodilation in the penis, promoting blood flow and facilitating an erection .
Pharmacokinetics
This compound is rapidly absorbed after oral administration, reaching a maximum serum concentration in about thirty to forty-five minutes . It has a relatively quick onset of action, allowing for administration as early as 15 minutes prior to sexual activity . The calculated pharmacokinetic parameters were: Cmax 1503.82 ± 354.11 ng mL −1 with a t1/2 value of 4.87 ± 0.42 h and Cmax 141.94 ± 22.57 ng mL −1 with a t1/2 value of 7.05 ± 1.59 h, for oral AVA suspension and transdermal film, respectively .
Result of Action
The molecular effect of this compound’s action is the inhibition of PDE5, which leads to an increase in cGMP levels . This results in vasodilation and increased blood flow in the penis, facilitating an erection . On a cellular level, this compound may regulate fluid passage due to the pulmonary vasodilation produced by increasing cGMP levels and by its anti-inflammatory effect .
Action Environment
Several physical factors such as younger age, lower waist circumference, and lower level of low-density lipoprotein, and sexual function factors like shorter duration of ED, higher SHIM total score at baseline, PDE5 inhibitor treatment naive, and acquired premature ejaculation tend to contribute to satisfaction with this compound treatment . These factors can influence the compound’s action, efficacy, and stability in a real-world setting .
Safety and Hazards
Avanafil is contraindicated with any form of organic nitrate and in patients with known hypersensitivity to this compound or any ingredient in the formulation . Side effects may include headache, flushing, cold symptoms such as runny or stuffy nose, sore throat, or back pain . It should not be taken by a woman or a child .
Preparation Methods
The synthesis of Avanafil involves several key steps starting from cytosine. The preparation method includes the reaction of cytosine with 3-chloro-4-methoxybenzyl halogen, N-(2-methylpyrimidine) methanamide, and S-hydroxymethyl pyrrolidine . This method is noted for being simple, economical, and environmentally friendly, making it suitable for industrial production .
Another method involves the use of inexpensive metal catalysts such as Raney nickel for the preparation of this compound intermediates . This method reduces production costs and avoids the use of expensive heavy metal catalysts like palladium-carbon .
Chemical Reactions Analysis
Avanafil undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions are essential in the synthesis and purification processes.
Substitution Reactions: Common reagents include halogens and amines, which are used to introduce functional groups into the molecule.
Amidation: This reaction is crucial in forming the final product, this compound, from its intermediates.
The major products formed from these reactions include various intermediates and the final active pharmaceutical ingredient, this compound .
Comparison with Similar Compounds
Avanafil is compared with other phosphodiesterase type 5 inhibitors such as sildenafil, tadalafil, and vardenafil . While all these compounds are used to treat erectile dysfunction, this compound stands out due to its faster onset of action and lower incidence of side effects .
Sildenafil: Known for its use in treating both erectile dysfunction and pulmonary arterial hypertension.
Tadalafil: Notable for its longer duration of action, lasting up to 36 hours.
Vardenafil: Similar to sildenafil but with a slightly different side effect profile.
This compound’s unique properties make it a preferred choice for patients seeking a rapid and effective treatment for erectile dysfunction.
Properties
IUPAC Name |
4-[(3-chloro-4-methoxyphenyl)methylamino]-2-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]-N-(pyrimidin-2-ylmethyl)pyrimidine-5-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26ClN7O3/c1-34-19-6-5-15(10-18(19)24)11-27-21-17(22(33)28-13-20-25-7-3-8-26-20)12-29-23(30-21)31-9-2-4-16(31)14-32/h3,5-8,10,12,16,32H,2,4,9,11,13-14H2,1H3,(H,28,33)(H,27,29,30)/t16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEAJZXNPAWBCOA-INIZCTEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC2=NC(=NC=C2C(=O)NCC3=NC=CC=N3)N4CCCC4CO)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)CNC2=NC(=NC=C2C(=O)NCC3=NC=CC=N3)N4CCC[C@H]4CO)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClN7O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50186727 | |
Record name | Avanafil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50186727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
483.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Practically insoluble | |
Record name | Avanafil | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06237 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Avanafil inhibits the cGMP-specific phosphodiesterase type 5 (PDE5) which is responsible for the degradation of cGMP in the corpus cavernosum located around the penis. Sexual arousal results in the local release of nitric oxide, which in turn stimulates the enzyme guanylate cyclase to produce cGMP. Elevated levels of cGMP result in local smooth muscle relaxation and increased blood flow to the penis (i.e. an erection). As PDE5 inhibitors like avanafil require the endogenous release of nitric oxide in order to exert their pharmacologic effect, they have no effect on the user in the absence of sexual stimulation/arousal. | |
Record name | Avanafil | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06237 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
330784-47-9 | |
Record name | Avanafil | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=330784-47-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Avanafil [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0330784479 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Avanafil | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06237 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Avanafil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50186727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-4-[(3-Chloro-4-methoxybenzyl)amino]-2-[2-(hydroxymethyl)-1 pyrrolidinyl]-N-(2- pyrimidinylmethyl)-5-pyrimidinecarboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | AVANAFIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DR5S136IVO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.